molecular formula C17H21NO2 B5687251 (3,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine

(3,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine

Cat. No. B5687251
M. Wt: 271.35 g/mol
InChI Key: YYOONJRTGSVRSH-UHFFFAOYSA-N
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Description

(3,4-dimethoxybenzyl)(3,4-dimethylphenyl)amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as DMMDA-2, and it belongs to the class of phenethylamine compounds. DMMDA-2 has been found to have a wide range of effects on the body, and it has been the subject of numerous studies over the years.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Amine Oxidation and Metal-ion Induced Cyclisation : The compound participates in amine oxidation processes, particularly in reactions involving metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides. Iron(II) ions, for instance, can lead to the formation of various products, such as tertiary and secondary amines and 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline, from 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide (Smith, Norman, & Rowley, 1972).

  • Synthesis of Isoindolines : This chemical serves as an intermediate in the synthesis of complex organic compounds like isoindolines. A specific process involves the reaction of certain benzyl bromides and N-tosyl-3,4-dimethoxy benzyl amines, leading to the synthesis of N-(3',5'-dimethyl-4'-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine (Raju, Neelakantan, & Bhalerao, 2007).

  • Protecting Group in Organic Synthesis : It is used as a protecting group for various functional groups in organic synthesis. For example, it has been employed as an N-protecting group for 1,2-thiazetidine 1,1-dioxides and for the 2′-hydroxyl group in the synthesis of oligoribonucleotides (Grunder-Klotz & Ehrhardt, 1991); (Takaku, Ito, & Imai, 1986).

Pharmaceutical Research

  • Radioligand Binding Studies : In pharmacology, derivatives of this compound have been synthesized and evaluated for their affinity in radioligand binding studies, especially in relation to apamin-sensitive Ca2+-activated K+ channels. This indicates its potential application in neuropharmacology (Graulich et al., 2006).

  • Photogenerated Amines for Coatings : Derivatives of this compound, such as alpha-dimethyl-3,5-dimethoxybenzyl carbamates, have been explored for their potential in generating organic amines upon exposure to UV radiation. This application is particularly relevant in the development of novel curing systems for thin film coatings (Fréchet & Cameron, 1991).

Material Science

  • High-Performance Crosslinked Polyimides : The compound has been incorporated into high-performance crosslinked polyimides, particularly in main-chain type polybenzoxazines. This indicates its utility in the development of advanced materials with specific desirable properties like thermal stability (Zhang, Liu, & Ishida, 2014).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-5-7-15(9-13(12)2)18-11-14-6-8-16(19-3)17(10-14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOONJRTGSVRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3,4-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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